N6-DL-Acetyllysine hydrochloride

Description

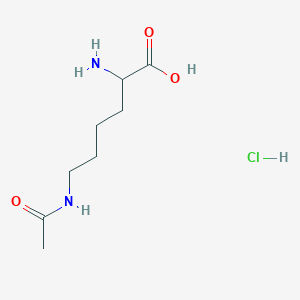

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-acetamido-2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVATDGTAFJGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Formation Pathways of Nε Acetyllysine

Enzymatic Acetylation Mechanisms

The primary mechanism for the formation of Nε-acetyllysine is through enzymatic acetylation, a process catalyzed by a class of enzymes known as Lysine (B10760008) Acetyltransferases (KATs), historically referred to as Histone Acetyltransferases (HATs). nih.govresearchgate.net This modification involves the transfer of an acetyl group to the epsilon (ε) amino group of a lysine residue within a protein. nih.gov This reaction neutralizes the positive charge of the lysine side chain, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions. researchgate.nethmdb.ca

Role of Lysine Acetyltransferases (KATs/HATs)

Lysine Acetyltransferases are responsible for the site-specific acetylation of lysine residues on both histone and non-histone proteins. nih.govnih.gov This modification is a key regulatory mechanism in processes such as gene transcription, DNA repair, and cell cycle control. researchgate.net KATs are typically categorized into several families based on sequence homology and structural similarities, including the GNAT (Gcn5-related N-acetyltransferase), MYST (MOZ, Ybf2/Sas3, Sas2, and Tip60), and p300/CBP families. nih.gov The activity of KATs is often regulated by their incorporation into multi-subunit complexes, which can enhance their catalytic activity and dictate their substrate specificity. nih.govnih.gov

The substrate specificity of KATs is a critical aspect of their function, ensuring that acetylation occurs at the correct lysine residues within the appropriate protein targets. This specificity is often determined by the amino acid sequence surrounding the target lysine, with as few as 3 to 5 residues on either side being sufficient for recognition and efficient catalysis by some KATs. nih.gov However, interactions outside the catalytic domain and the association with other proteins in complexes also play a significant role in directing substrate selection. nih.govnih.gov For instance, the association of the Rtt109 KAT with different histone chaperones directs its activity towards distinct lysine residues on histone H3. nih.govnih.gov

The catalytic mechanism employed by most KATs is a conserved, direct-attack mechanism. nih.govnih.gov This process involves the formation of a ternary complex between the KAT enzyme, the acetyl donor Acetyl-CoA, and the lysine-containing substrate protein. nih.govnih.gov An active-site residue, typically a glutamate (B1630785), acts as a general base to deprotonate the ε-amino group of the lysine. nih.govnih.gov This activates the lysine to perform a nucleophilic attack on the carbonyl carbon of the enzyme-bound Acetyl-CoA, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate then collapses, resulting in the transfer of the acetyl group to the lysine and the release of Coenzyme A (CoA). nih.gov

Table 1: Major Families of Lysine Acetyltransferases (KATs)

| Family Name | Abbreviation For | Key Features & Examples |

| GNAT | Gcn5-related N-acetyltransferase | Conserved structural fold despite low sequence homology. Includes Gcn5 and pCAF. nih.govnih.gov |

| MYST | MOZ, Ybf2/Sas3, Sas2, Tip60 | Characterized by a specific zinc finger motif. Includes Tip60 and MOF. nih.govdntb.gov.ua |

| p300/CBP | p300 / CREB-binding protein | Large multi-domain proteins that act as transcriptional co-activators. nih.gov |

Acetyl-Coenzyme A (Acetyl-CoA) is the universal acetyl group donor for lysine acetylation reactions catalyzed by KATs. nih.govnih.govwikipedia.org This central metabolic intermediate links cellular metabolism with protein acetylation, as its availability can influence the extent of this post-translational modification. nih.govwikipedia.org Acetyl-CoA is generated from various metabolic pathways, including glycolysis, fatty acid β-oxidation, and amino acid catabolism. wikipedia.orgnih.gov The acetyl-CoA molecule binds to a specific pocket within the catalytic domain of the KAT, positioning the acetyl group for transfer to the incoming lysine substrate. nih.govnih.gov Some KATs have also been shown to utilize other short-chain acyl-CoA molecules, such as propionyl-CoA and butyryl-CoA, suggesting a broader link between cellular metabolism and protein acylation. nih.govfrontiersin.org

While Nα-acetylation (at the protein's N-terminus) and Nε-acetylation (at lysine residues) have traditionally been viewed as processes catalyzed by distinct enzyme families (N-terminal acetyltransferases, NATs, and KATs, respectively), recent discoveries have challenged this strict division. nih.govnih.gov A novel family of GNATs located in plastids has been identified that possesses dual specificity, capable of catalyzing both Nα- and Nε-acetylation. nih.govnih.gov These enzymes exhibit distinct specificities for lysine acetylation on certain protein targets while also having a more relaxed specificity for N-terminal acetylation. nih.gov This finding reveals a new layer of complexity in the regulation of protein acetylation, suggesting that other GNAT superfamily members may also have these broader enzymatic capabilities. nih.govnih.gov For example, the protein N-Acetyltransferase 10 (NAT10) is an RNA modifier with acetyltransferase activity, highlighting the diverse roles of these enzymes. emory.edu

Lysine Biosynthesis Pathways Yielding Acetylated Intermediates

Beyond the post-translational modification of existing lysine residues, the biosynthesis of lysine itself can involve acetylated intermediates in certain organisms. This is particularly relevant in pathways that are distinct from the more common diaminopimelate (DAP) pathway found in bacteria and plants. wikipedia.orgnih.gov

Lysine Biosynthesis Pathways Yielding Acetylated Intermediates

α-Aminoadipate (AAA) Pathway Variants

The α-Aminoadipate (AAA) pathway is the primary route for lysine biosynthesis in higher fungi, some yeasts, and euglenids. wikipedia.orgnih.gov This pathway starts with the condensation of acetyl-CoA and α-ketoglutarate, which are intermediates of the citric acid cycle. wikipedia.orgresearchgate.net

The initial and often rate-limiting step of the AAA pathway is the formation of homocitrate, catalyzed by homocitrate synthase, through the condensation of acetyl-CoA and α-ketoglutarate. wikipedia.orgnih.gov While acetyl-CoA is consumed at the beginning of this pathway, the subsequent steps leading to lysine involve a series of intermediates—homoaconitate, homoisocitrate, α-ketoadipate, α-aminoadipate, and saccharopine—that are not themselves acetylated. wikipedia.orgnih.gov Therefore, in the standard fungal AAA pathway, acetylated intermediates of lysine are not directly produced.

However, it is important to note the existence of other pathways where acetylation plays a role in the context of lysine metabolism. For instance, in some methanogenic archaea, a pathway exists for the synthesis of the compatible solute Nε-acetyl-β-lysine. researchgate.netresearchgate.net This process begins with α-lysine, which is converted to β-lysine by lysine-2,3-aminomutase. Subsequently, an acetyltransferase acetylates β-lysine to form Nε-acetyl-β-lysine. researchgate.netresearchgate.net While this is not a de novo lysine synthesis pathway, it demonstrates a route where a lysine isomer is directly acetylated to produce a functional metabolite.

Diaminopimelate (DAP) Pathway Acetylase Variants

The diaminopimelate (DAP) pathway is essential for the biosynthesis of lysine in most bacteria and plants. researchgate.netnih.gov This pathway involves several enzymatic steps, and some variants utilize acetylated intermediates. Diaminopimelate is a key component of the peptidoglycan in many bacterial cell walls. nih.gov

There are four known variations of the DAP pathway, which are distinguished by the synthesis of meso-diaminopimelate. researchgate.net Two of these are acyl pathways that involve acetylated intermediates. researchgate.net For instance, in Pseudomonas syringae pv. tabaci BR2.024, studies suggest the use of acetylated intermediates for DAP biosynthesis. nih.gov This implies the presence of acetylase variants within the DAP pathway that contribute to the formation of acetylated precursors necessary for lysine synthesis. The final step in this pathway is the conversion of meso-diaminopimelate to lysine, catalyzed by diaminopimelate decarboxylase (LysA). ebi.ac.uk

Acetyl-CoA Synthetase Activity in Nε-Acetyllysine Formation

Acetyl-CoA synthetase (Acs) is a key enzyme in central metabolism, responsible for generating acetyl-CoA from acetate (B1210297). nih.gov The activity of Acs itself is regulated by lysine acetylation in both prokaryotes and eukaryotes. nih.govnih.gov In several bacteria, including Bacillus subtilis and Saccharopolyspora erythraea, Acs is acetylated on multiple lysine residues. nih.govnih.gov

This acetylation is often carried out by Gcn5-type N-acetyltransferases (GNATs). nih.gov For example, in S. erythraea, the acetyltransferase AcuA acetylates SacAcsA (the local AcsA) at several lysine residues, and this process is influenced by the availability of glucose and acetate. nih.gov Recent research on B. subtilis has shown that the acetyltransferase AcuA can use acetyl-phosphate (AcP) to generate acetyl-CoA, which is then used to acetylate and inactivate AcsA. nih.govresearchgate.net This regulatory loop highlights the intricate connection between the activity of a key metabolic enzyme and the formation of Nε-acetyllysine.

Non-Enzymatic Acetylation Processes

Beyond enzymatic control, Nε-acetyllysine can also be formed through non-enzymatic chemical reactions. These processes are significantly influenced by the intracellular chemical environment.

Acetyl Phosphate-Mediated Mechanisms in Prokaryotes

In prokaryotes, acetyl phosphate (B84403) (AcP) is a major donor for non-enzymatic protein acetylation. nih.govasm.org AcP is a high-energy intermediate in the phosphotransacetylase (Pta)-acetate kinase (AckA) pathway, which is involved in acetate metabolism. asm.org When cellular concentrations of AcP are high, it can directly and non-enzymatically acetylate the ε-amino group of lysine residues on a wide range of proteins. bohrium.com

Studies in Escherichia coli have demonstrated that AcP-dependent acetylation is a widespread phenomenon, affecting hundreds of proteins involved in essential processes like translation, transcription, and central metabolism. bohrium.com This non-enzymatic modification is specific, with the reactivity of a particular lysine residue being determined by its accessibility and the surrounding three-dimensional microenvironment. bohrium.com For example, non-enzymatic acetylation by AcP has been shown to inhibit glycolytic enzymes such as GpmA and GapA in E. coli. ethz.ch

Thiol-Mediated Acetyl Transfer

Recent studies have uncovered a mechanism of non-enzymatic lysine acetylation facilitated by nearby cysteine residues. acs.orgnih.gov In this process, the thiol group of a cysteine can react with an acetyl donor like acetyl-CoA to form a transient S-acetylcysteine thioester intermediate. acs.orgresearchgate.net The acetyl group is then transferred from the sulfur atom of the cysteine to the nitrogen atom of a proximal lysine residue, a reaction termed S → N acetyl transfer. acs.orgnih.gov

The efficiency of this transfer is dependent on the spatial proximity of the cysteine and lysine residues, with a distance of less than 10 Å being favorable. acs.orgnih.gov This thiol-mediated mechanism has been observed in lens crystallins, where the presence of cysteine residues promotes the acetylation of lysine. nih.govnih.gov The reaction can be influenced by both intramolecular cysteines and external free thiols like glutathione. nih.govnih.gov

Influence of Metabolite Concentrations and pH on Non-Enzymatic Acetylation

The rate and extent of non-enzymatic acetylation are highly dependent on the cellular concentrations of acetyl donors and the intracellular pH. nih.gov In bacteria, high levels of acetyl-phosphate are a primary driver of protein acetylation. nih.gov In eukaryotes, particularly within mitochondria where AcP is not typically produced, high concentrations of acetyl-CoA (estimated to be between 0.1 and 1.5 mM) promote spontaneous lysine acetylation. nih.govnih.gov

The pH of the cellular compartment also plays a critical role. nih.gov An alkaline pH, such as the environment within the mitochondrial matrix (around pH 7.9-8.0), favors the deprotonation of the lysine side chain's amino group. nih.govnih.gov This increases its nucleophilicity, making it more reactive towards acetyl donors like acetyl-CoA. nih.gov Therefore, the combination of high acetyl-CoA levels and alkaline pH in mitochondria creates an environment highly conducive to non-enzymatic protein acetylation. nih.govnih.gov

De Novo Chemical Synthesis Methodologies for N6-Acetyllysine Derivatives

The chemical synthesis of N6-acetyllysine derivatives is crucial for producing standards for research and for creating probes to study acetylation. De novo synthesis allows for the creation of specific, modified versions of the molecule.

One approach to synthesizing derivatives involves the selective acetylation of the terminal amine group of lysine. wikipedia.org More complex methodologies for creating derivatives have also been developed. For instance, a divergent de novo asymmetric synthesis has been used to create various deoxy-altropyranoside derivatives from a common pyranone intermediate, a process that relies on palladium-catalyzed glycosylation. nih.gov While not directly synthesizing N6-acetyllysine, this demonstrates the type of multi-step, controlled chemical synthesis that can be applied to create complex derivatives of biomolecules. Other strategies involve designing nucleoside derivatives with catalytic groups to achieve site-specific acetylation of RNA, showcasing the fine control possible with modern chemical synthesis. nih.gov

Intra-Translational Incorporation of N6-Acetyllysine into Polypeptides

Recent scientific investigations have unveiled a novel pathway for protein acetylation that occurs during the process of protein synthesis, a mechanism termed intra-translational modification (ITM) or co-translational modification (coTM). biorxiv.orgnih.gov This process is fundamentally different from the widely studied post-translational modification (PTM), where acetyl groups are added to proteins after they have been synthesized. biorxiv.org The intra-translational pathway allows for the direct incorporation of N6-acetyllysine into a growing polypeptide chain.

The central enzyme in this pathway is Lysyl-tRNA synthetase (KARS), which is responsible for attaching lysine to its corresponding transfer RNA (tRNA) during protein synthesis. nih.gov Research has demonstrated that KARS can alternatively recognize and utilize N6-acetyl-L-lysine (AcK) as a substrate. biorxiv.orgnih.gov This recognition is a critical step, as it initiates the intra-translational acetylation process.

Once AcK is bound by KARS, the enzyme catalyzes the formation of N6-acetyl-L-lysyl-tRNA. biorxiv.orgnih.gov This modified aminoacyl-tRNA is then delivered to the ribosome, the cellular machinery for protein synthesis. The ribosome, in turn, incorporates the AcK residue into the nascent polypeptide chain at the positions coded for by lysine codons. nih.govresearchgate.net This direct incorporation results in a protein that is acetylated during its own translation.

A significant implication of this co-translational mechanism is its ability to modify lysine residues in regions of a protein that may become buried and inaccessible to acetyltransferases after the protein folds into its final three-dimensional structure. nih.govresearchgate.net This expands the potential scope of the cellular acetylome, suggesting that protein acetylation is more widespread and diversely regulated than previously understood.

The existence of this pathway has been supported by experimental evidence in various model systems. For instance, studies using Escherichia coli have shown that engineered lysyl-tRNA synthetase can effectively deposit AcK into nascent polypeptides. biorxiv.org Furthermore, the addition of AcK to mammalian cell-free protein expression systems has been shown to increase the acetylation of the synthesized proteins in a dose-dependent manner. nih.gov In living mammalian cells, it has been observed that N6-acetyl-L-lysine from the nutrient environment can be transported into the cells and directly incorporated into the proteome. biorxiv.org

To enhance the efficiency of producing proteins with site-specifically incorporated Nε-acetyllysine in recombinant systems, researchers have developed strategies to overcome challenges such as the removal of the acetyl group by deacetylases. nih.gov For example, in E. coli, the deacetylase CobB can remove the acetyl group from the incorporated AcK. nih.gov Knocking out the cobB gene has been shown to be an effective method to protect the acetyl group and produce homogeneously acetylated proteins. nih.gov

Key Molecular Components in Intra-Translational Acetylation

| Component | Role in the Pathway |

| N6-acetyl-L-lysine (AcK) | The modified amino acid that is incorporated into the polypeptide chain. biorxiv.orgnih.gov |

| Lysyl-tRNA synthetase (KARS) | Recognizes and activates AcK, attaching it to its cognate tRNA. biorxiv.orgnih.gov |

| N6-acetyl-L-lysyl-tRNA | The aminoacyl-tRNA that delivers AcK to the ribosome. biorxiv.orgnih.gov |

| Ribosome | The cellular machinery that catalyzes the formation of the polypeptide chain, incorporating AcK. biorxiv.orgnih.gov |

| Engineered PylRS-tRNA Pair | An alternative, engineered system used in E. coli for site-specific incorporation of AcK. biorxiv.org |

| CobB Deacetylase | An enzyme in E. coli that can remove the acetyl group from incorporated AcK, representing a competing reaction. nih.gov |

Enzymology of Nε Acetyllysine Homeostasis and Metabolism

Protein Deacetylases (HDACs and Sirtuins)

Histone deacetylases (HDACs) and sirtuins are the two major families of enzymes responsible for removing acetyl groups from lysine (B10760008) residues, thereby reversing the action of KATs. wikipedia.orgnih.gov These enzymes are not limited to histones and act on a plethora of cellular proteins, earning them the broader designation of lysine deacetylases (KDACs). wikipedia.org

Mechanism of Deacetylation by Class I, II, and IV HDACs

The "classical" HDACs, encompassing Class I, II, and IV, are zinc-dependent metalloenzymes. wikipedia.orgnih.gov Their catalytic activity relies on a conserved zinc ion located within the active site, which is crucial for the deacetylation reaction. creativebiomart.net

The proposed mechanism for these HDACs involves a "promoted-water" catalytic strategy. nih.gov In this process, the active site zinc ion (or in some cases, iron) and a histidine residue work in concert to activate a water molecule. nih.gov This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group on the lysine residue. This leads to the hydrolysis of the acetyl group, releasing it as acetate (B1210297) and restoring the lysine residue to its deacetylated state. nih.gov

These classes of HDACs are distinguished by their sequence homology and cellular localization. nih.govyoutube.com

Class I HDACs (HDAC1, 2, 3, and 8) are primarily found in the nucleus and are involved in regulating genome accessibility and the activity of transcription factors. nih.gov

Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). nih.gov Class IIa HDACs can shuttle between the nucleus and cytoplasm, providing an additional layer of regulation. caymanchem.com Class IIb HDACs are predominantly located in the cytoplasm and are known to deacetylate non-histone proteins like tubulin. nih.gov

Class IV HDACs currently only includes HDAC11, which shares features with both Class I and II enzymes and is primarily nuclear. creativebiomart.net

| Class | Members | Primary Localization | Catalytic Ion |

| I | HDAC1, 2, 3, 8 | Nucleus | Zn2+ |

| IIa | HDAC4, 5, 7, 9 | Nucleus/Cytoplasm | Zn2+ |

| IIb | HDAC6, 10 | Cytoplasm | Zn2+ |

| IV | HDAC11 | Nucleus | Zn2+ |

NAD+-Dependent Deacetylation by Class III Sirtuins (SIRT1-7)

In contrast to the classical HDACs, Class III deacetylases, known as sirtuins (SIRT1-7), are mechanistically distinct. nih.govnih.gov Their catalytic activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cosubstrate, not zinc. nih.govnih.gov Sirtuins are involved in a wide range of cellular processes, including metabolism, stress response, and aging. creativebiomart.net

The deacetylation reaction catalyzed by sirtuins involves the cleavage of NAD+ and the transfer of the acetyl group from the lysine residue to the ADP-ribose portion of NAD+. This process yields the deacetylated lysine, nicotinamide, and O-acetyl-ADP-ribose. nih.gov The dependence of sirtuins on NAD+ directly links their deacetylase activity to the metabolic state of the cell. sapub.org

The seven mammalian sirtuins exhibit diverse subcellular localizations:

SIRT1, SIRT6, and SIRT7 are primarily nuclear. nih.gov

SIRT2 is mainly cytoplasmic.

SIRT3, SIRT4, and SIRT5 are located in the mitochondria. nih.gov

This compartmentalization allows sirtuins to regulate a wide variety of protein targets in different cellular contexts.

Substrate Recognition and Regulatory Mechanisms of Deacetylases

The substrate specificity of HDACs and sirtuins is a complex and highly regulated process. While some deacetylases have broad substrate profiles, others exhibit high specificity for particular lysine residues on specific proteins.

Substrate Recognition: The recognition of acetylated lysine residues is influenced by the amino acid sequence surrounding the modification site. Structural analyses of HDACs have revealed a conserved active site architecture, but variations in the surrounding regions contribute to substrate specificity. nih.gov For instance, the two deacetylase domains of HDAC6 have different substrate preferences. nih.gov

Regulatory Mechanisms: The activity of deacetylases is tightly controlled through several mechanisms:

Post-Translational Modifications (PTMs): Deacetylases themselves are subject to PTMs, including phosphorylation and acetylation. Phosphorylation can modulate the activity and localization of HDACs. caymanchem.comnih.gov For example, phosphorylation of Class IIa HDACs can create binding sites for 14-3-3 proteins, which can influence their nuclear-cytoplasmic shuttling. caymanchem.com Phosphorylation of SIRT1 by various kinases can either enhance or inhibit its activity depending on the specific site and the cellular context. caymanchem.comnih.gov

Protein-Protein Interactions: HDACs and sirtuins often function as components of large multi-protein complexes. sapub.org The composition of these complexes can influence substrate specificity and enzymatic activity. For example, the association of HDAC1 and HDAC2 with different corepressor complexes directs their activity towards specific genomic loci.

Subcellular Localization: The shuttling of certain deacetylases, like the Class IIa HDACs, between the nucleus and the cytoplasm is a key regulatory mechanism that controls their access to substrates. caymanchem.com

N6-Acetyllysine Catabolism

Free N6-acetyllysine, generated from the degradation of acetylated proteins, can be further metabolized through specific catabolic pathways.

N6-Acetyl-L-lysine: 2-Oxoglutarate Aminotransferase Activity

A key enzyme in the breakdown of N6-acetyllysine is N6-acetyl-L-lysine:2-oxoglutarate aminotransferase. This enzyme catalyzes the transamination of the alpha-amino group of N6-acetyl-L-lysine. In this reaction, the amino group is transferred to 2-oxoglutarate, yielding glutamate (B1630785) and 6-acetamido-2-oxohexanoate.

In the yeast Candida maltosa, this aminotransferase was identified as a novel enzyme induced by L-lysine. nih.gov It exhibits specificity for both N6-acetyllysine and 2-oxoglutarate as substrates and requires pyridoxal-5-phosphate as a cofactor. nih.gov The enzyme functions as a homodimer with a maximum activity at a pH of 8.1. nih.gov

Linkage to Lysine Catabolic Pathways (e.g., Saccharopine Pathway)

The catabolism of N6-acetyllysine is intricately linked to the broader pathways of lysine degradation. One of the major routes for lysine catabolism in many organisms, including plants and some bacteria, is the saccharopine pathway. nih.govfrontiersin.org This pathway converts lysine into α-aminoadipate. nih.govfrontiersin.org

Interplay between Acetyltransferases and Deacetylases in Acetylome Regulation

The steady-state level of Nε-acetyllysine on both histone and non-histone proteins, collectively known as the acetylome, is dynamically maintained by the opposing activities of two key enzyme families: lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). This intricate balance is not merely a simple on-and-off switch but a highly regulated and complex interplay that is fundamental to cellular homeostasis, gene regulation, and signaling pathways. nih.govresearchgate.net The dynamic equilibrium between KAT and KDAC activities ensures that protein acetylation is a reversible and precisely controlled post-translational modification, rivaling phosphorylation in its regulatory importance. nih.gov

The regulation of the acetylome is achieved through several layers of interaction between these enzymes. This includes their simultaneous presence at target sites, direct physical interactions within multi-protein complexes, and the post-translational modification of one enzyme by the other, creating a sophisticated network of control. nih.govnih.gov This model of a dynamic cycle of acetylation and deacetylation by the transient binding of KATs and KDACs suggests that this process can poise genes for future activation and allows for rapid cellular responses to environmental cues. researchgate.net

Detailed Research Findings

The interplay between KATs and KDACs is crucial for the regulation of a vast number of cellular proteins, extending far beyond the initial discovery of histone modification. This regulation impacts protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. nih.govnih.gov

A prime example of this interplay is the relationship between the acetyltransferase p300/CBP and the deacetylase HDAC1. These enzymes often target the same proteins and can directly compete for binding to chromatin. nih.gov Research has shown that p300 can acetylate HDAC1, which in turn attenuates the deacetylase activity of HDAC1, demonstrating a direct regulatory feedback loop. nih.gov Conversely, HDAC1 is responsible for the deacetylation of numerous proteins that are acetylated by p300. For instance, the stability and localization of the Apoptosis inhibitor 5 (Api5) protein are regulated by this dynamic switch; p300-mediated acetylation at lysine 251 stabilizes Api5 in the nucleus, while HDAC1-mediated deacetylation leads to its translocation to the cytoplasm and subsequent degradation. nih.gov This competitive and regulatory interaction is fundamental for controlling cell cycle progression. nih.govnih.gov

Another well-documented interaction is between the sirtuin family of deacetylases, particularly SIRT1, and various KATs. SIRT1 is an NAD+-dependent deacetylase that plays a critical role in metabolic regulation. nih.gov It can deacetylate and regulate the activity of acetyltransferases themselves. For example, SIRT1 can deacetylate p300/CBP-associated factor (PCAF), a member of the GNAT family of acetyltransferases. researchgate.netnih.gov This deacetylation modulates PCAF's activity and its role in pathways such as p53-independent apoptosis. researchgate.net Furthermore, quantitative acetylome analysis has revealed that the knockout of SIRT1 leads to increased acetylation of numerous components of major acetyltransferase complexes, suggesting that SIRT1 plays a broad role in regulating the activity of these complexes. mdpi.com

The tumor suppressor protein p53 is a critical non-histone target whose function is tightly regulated by acetylation. Following cellular stress, p53 is acetylated by KATs like p300/CBP and PCAF, which activates its transcriptional functions. nih.gov This activation is counter-regulated by deacetylases such as HDAC1 and SIRT1, which deacetylate p53 at specific lysine residues to down-regulate its activity. nih.gov HDAC1 deacetylates p53 at lysines K320, K373, and K382, while SIRT1 specifically targets K382. nih.gov This dynamic acetylation and deacetylation are crucial for fine-tuning p53-mediated responses like cell cycle arrest and apoptosis.

The substrate specificity and kinetic properties of these enzymes are key to understanding their regulatory roles. The tables below summarize kinetic data for several key acetyltransferases and deacetylases, illustrating their efficiency and substrate preferences. The catalytic efficiency is often represented by the specificity constant (kcat/Km), which reflects how efficiently an enzyme can bind to and convert a substrate into a product. youtube.comyoutube.combiorxiv.org

Table 1: Kinetic Parameters of Selected Lysine Acetyltransferases (KATs)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| P/CAF (human) | Histone H3 peptide | 116 | - | - | researchgate.net |

| P/CAF (human) | Acetyl-CoA | 0.64 | - | - | researchgate.net |

| KAT8 (human) | Histone H4 peptide | 73 | 0.018 | 247 | nih.gov |

| KAT8 (human) | Acetyl-CoA | 0.9 | - | - | nih.gov |

Table 2: Kinetic Parameters of Selected Lysine Deacetylases (KDACs)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| SIRT1 (human) | p53 peptide (fluorophore-labeled) | 11 | 0.03 | 2700 | nih.gov |

| SIRT1 (human) | H3K9-acetyl peptide | 50 | - | - | nih.gov |

| SIRT2 (human) | AcH3(K14) peptide | 110 | 0.06 | 550 | 34.237.233 |

| HDAC6-CD2 (human) | Fluorogenic peptide 8 | 17.4 | 0.17 | 9770 | nih.gov |

| HDAC8 (human) | Fluorogenic substrate | 8.9 | - | - | mdpi.com |

The data illustrates that different enzymes exhibit distinct kinetic profiles for various substrates. For instance, the catalytic domains of HDAC6 show different substrate specificities, with one domain (DD1) preferring C-terminally located acetyllysine and the other (DD2) acting on internal acetyllysine residues. nih.gov Similarly, sirtuins like SIRT1 and SIRT2 show varied efficiencies for different acylated substrates, which is crucial for their specific biological roles. nih.govacs.org This specificity and the dynamic competition and regulation between KATs and KDACs are central to maintaining the fidelity of the acetylome and ensuring appropriate cellular responses.

Biochemical and Cellular Functions of Nε Acetyllysine

Fundamental Role as a Post-Translational Modification in Protein Regulation

The acetylation of lysine (B10760008) residues is a dynamic and reversible process, enzymatically controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), formerly known as histone acetyltransferases (HATs) and histone deacetylases (HDACs). wikipedia.orgpibb.ac.cn This regulatory mechanism is fundamental to the control of numerous cellular functions.

Modulation of Chromatin Structure and Gene Transcription

One of the most well-characterized roles of Nε-acetyllysine is in the regulation of gene expression through the modification of histone proteins. wikipedia.orgkoreascience.krasm.org Histones are positively charged proteins that package and condense negatively charged DNA into a compact structure called chromatin.

The acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, which weakens the electrostatic interactions between the histones and DNA. wikipedia.orgkoreascience.krasm.org This leads to a more relaxed and open chromatin structure, known as euchromatin, making the DNA more accessible to transcription factors and RNA polymerase. wikipedia.orgnih.gov This increased accessibility facilitates gene transcription. koreascience.krnih.gov Conversely, the removal of acetyl groups by deacetylases results in a more condensed chromatin structure (heterochromatin), which is associated with transcriptional repression. wikipedia.org

Furthermore, acetylated lysine residues act as docking sites for proteins containing bromodomains, which are specialized protein modules that recognize and bind to acetyl-lysine motifs. wikipedia.orgkoreascience.kr Many transcriptional coactivators contain bromodomains, and their recruitment to acetylated histones further promotes gene transcription. koreascience.kr

Regulation of Protein Activity, Conformation, and Stability

Beyond histones, a vast number of non-histone proteins are also subject to lysine acetylation, which serves as a key regulatory mechanism for their function. The addition of an acetyl group can directly impact a protein's catalytic activity, its three-dimensional structure (conformation), and its susceptibility to degradation (stability). nih.govnih.gov

Acetylation can modulate enzymatic activity in several ways. It can directly alter the active site of an enzyme, for example, by neutralizing a positively charged lysine residue that is critical for substrate binding. nih.gov This can either inhibit or, in some cases, enhance enzymatic activity. Acetylation can also induce conformational changes that allosterically regulate an enzyme's function, affecting its catalytic efficiency from a distance. nih.gov

The stability of a protein can also be influenced by lysine acetylation. For some proteins, acetylation can mark them for degradation through cellular waste disposal systems like the ubiquitin-proteasome system. nih.gov For others, acetylation can protect them from degradation, thereby increasing their cellular half-life. N-terminal acetylation, a specific type of acetylation at the beginning of a protein chain, has been shown to protect proteins from proteolytic degradation, thus increasing their stability. creative-proteomics.com

| Protein | Effect of Acetylation | Consequence |

| Histones | Neutralizes positive charge | Loosens chromatin, facilitates transcription wikipedia.orgkoreascience.kr |

| Metabolic Enzymes | Alters active site or conformation | Modulates catalytic activity nih.gov |

| Various Proteins | Marks for degradation | Decreases protein stability nih.gov |

| Various Proteins | Protects from degradation | Increases protein stability creative-proteomics.com |

Influence on Protein-Protein Interactions and Complex Assembly

The addition of an acetyl group to a lysine residue can significantly alter the surface properties of a protein, including its charge and hydrophobicity. nih.govnih.gov These changes can either promote or inhibit the interactions between proteins, thereby regulating the formation and disassembly of protein complexes. nih.govnih.gov

By neutralizing a positive charge, acetylation can disrupt electrostatic interactions (salt bridges) that are crucial for the binding of two proteins. nih.gov Conversely, the creation of a new, neutral, and bulkier acetylated lysine can create novel binding surfaces that facilitate new protein-protein interactions. This dynamic regulation is essential for the timely assembly and function of multi-protein complexes involved in various cellular processes, from signal transduction to DNA repair. nih.gov

Impact on Protein Aggregation Dynamics

Protein aggregation is a process where misfolded proteins clump together, a hallmark of several neurodegenerative diseases. nih.gov Emerging research indicates that lysine acetylation can influence the propensity of proteins to aggregate. nih.govbohrium.comresearchgate.net

The neutralization of lysine's positive charge and the increase in its size and hydrophobicity upon acetylation can impact the intermolecular interactions that lead to the formation of protein aggregates. nih.gov In some contexts, acetylation has been shown to promote the aggregation of certain proteins. For example, in the case of the Tau protein, which is implicated in Alzheimer's disease, acetylation of specific lysine residues can enhance its aggregation into neurofibrillary tangles. nih.govsemanticscholar.org Conversely, in other cellular contexts, such as in E. coli under stress, acetylation-dependent aggregation may serve a protective role by sequestering proteins and improving cell survival. nih.govresearchgate.net

Integral Role in Metabolic Enzyme Regulation

Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating cellular metabolism. A significant portion of enzymes involved in key metabolic pathways are acetylated, highlighting the importance of this modification in controlling metabolic flux. pibb.ac.cnnih.gov

Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)

The enzymes of central carbon metabolism, including those in the glycolysis and the tricarboxylic acid (TCA) cycle, are major targets of lysine acetylation. nih.govnih.gov This modification provides a rapid and reversible mechanism to adjust metabolic output in response to changes in the cellular energy state and nutrient availability. tsinghua.edu.cn

In glycolysis, the pathway that breaks down glucose to produce energy, many of the key enzymes are regulated by acetylation. nih.govnih.gov Similarly, in the TCA cycle, the central hub of cellular respiration, acetylation affects the activity of several enzymes. nih.gov Studies have shown that two-thirds of glycolytic and TCA cycle enzymes are acetylated at critical sites. nih.gov The acetylation of lysine residues within the catalytic pockets of these enzymes can directly inhibit their activity by sterically hindering substrate binding or by altering the chemical environment of the active site. nih.gov This suggests that lysine acetylation can act as a molecular switch to turn off or modulate the activity of these central metabolic pathways. nih.gov

For example, the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the TCA cycle, can be inactivated by acetylation, promoting a shift towards aerobic glycolysis. dovepress.com This dynamic regulation allows cells to fine-tune their energy production and biosynthetic processes based on their metabolic needs.

| Pathway | Acetylated Enzymes | Effect of Acetylation |

| Glycolysis | Multiple key enzymes | Generally inhibitory, modulating pathway flux nih.govnih.gov |

| TCA Cycle | Multiple key enzymes | Generally inhibitory, regulating energy production nih.gov |

Amino Acid Metabolic Pathways

Lysine acetylation has been identified as a regulatory mechanism in enzymes involved in amino acid metabolism. nih.gov Proteomic studies in human liver tissue have shown that enzymes participating in the urea (B33335) cycle, a critical pathway for the disposal of excess nitrogen from amino acid breakdown, are acetylated. nih.govresearchgate.net For instance, the enzyme argininosuccinate (B1211890) lyase, which is involved in the urea cycle, is inhibited by acetylation. nih.govresearchgate.net In various bacteria, proteins involved in the biosynthesis and metabolism of amino acids have been found to be acetylated, suggesting a conserved regulatory role for this modification across different domains of life. acs.orgnih.gov Specifically, in Escherichia coli, seven proteins involved in amino acid metabolism have been identified as being lysine-acetylated. nih.gov

Fatty Acid Metabolism

The regulation of fatty acid metabolism is another key area where Nε-lysine acetylation is critically involved. nih.govresearchgate.net In human liver cells, nearly all enzymes involved in fatty acid metabolism have been found to be acetylated. nih.gov The acetylation status of these enzymes is influenced by the concentration of metabolic fuels like fatty acids. nih.govresearchgate.net For example, acetylation has been shown to activate the enoyl-coenzyme A hydratase/3-hydroxyacyl-coenzyme A dehydrogenase complex, which is involved in fatty acid oxidation. nih.govresearchgate.net In the context of cardiac health, increased lysine acetylation is associated with an increase in the activity of enzymes involved in fatty acid β-oxidation, such as long-chain acyl-CoA dehydrogenase (LCAD) and β-hydroxyacyl-CoA dehydrogenase (β-HAD). nih.govahajournals.orgnih.gov This suggests that acetylation plays a direct role in enhancing the rate of fatty acid breakdown for energy. ahajournals.orgoup.com

Energy Homeostasis Regulation

Nε-lysine acetylation is a major player in the regulation of central energy metabolism. nih.govasm.org A large number of enzymes in core metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis are subject to acetylation. nih.govresearchgate.netnih.gov This modification can act as a switch, turning enzyme activity on or off in response to the cell's energy status, which is often reflected in the levels of acetyl-CoA. asm.orgwikipedia.org For example, acetylation of key enzymes in glycolysis and the TCA cycle can inhibit their activity, potentially as a feedback mechanism to limit carbon metabolism when there is an excess of acetyl-CoA. asm.org In human liver, acetylation destabilizes the enzyme phosphoenolpyruvate (B93156) carboxykinase, a key player in gluconeogenesis, while activating malate (B86768) dehydrogenase in the TCA cycle. nih.govresearchgate.net This demonstrates the pathway-specific and often opposing effects of acetylation in maintaining energy balance.

Roles in Microbial Physiology and Stress Responses

In the microbial world, Nε-lysine acetylation is a widespread and crucial regulatory mechanism, influencing a vast array of physiological processes. nih.govnih.gov This post-translational modification has been identified in over 30 different bacterial species and is known to regulate essential biological functions. asm.orgnih.gov Acetylation in bacteria can occur enzymatically through lysine acetyltransferases (KATs) or non-enzymatically, using the metabolite acetyl-phosphate. asm.orgnih.gov

Bacterial Metabolism and Growth Regulation

Lysine acetylation plays a pivotal role in the regulation of bacterial metabolism and growth. asm.orgmdpi.com A significant portion of enzymes involved in central carbon metabolism, such as those in glycolysis and the TCA cycle, are acetylated in bacteria. asm.orgasm.org This modification often occurs at conserved, catalytically important lysine residues, suggesting a direct mechanism for controlling metabolic flux by inhibiting enzyme activity. asm.orgdoaj.org For instance, in Escherichia coli, the level of global lysine acetylation is influenced by growth conditions, with higher sugar concentrations leading to increased acetylation. asm.org This suggests that acetylation acts as a global response to nutrient availability, potentially to manage metabolic overflow. asm.orgmdpi.com Acetylation can also influence bacterial growth by affecting the activity of key regulatory proteins. In Mycobacterium tuberculosis, acetylation of the response regulator MtrA has been proposed as a mechanism to control bacterial growth and latency in response to nutrient availability. nih.gov

Biofilm Formation and Dispersal

Biofilm formation, a process where bacteria adhere to surfaces and each other to form structured communities, is also regulated by lysine acetylation. nih.govmdpi.comrowan.edu These communities are encased in a self-produced matrix and are known for their increased resistance to antibiotics. rowan.edu In Bacillus subtilis, the histone-like protein HBsu, which is involved in DNA compaction, is acetylated at multiple sites, and this modification influences biofilm structure. rowan.edu Similarly, in Aeromonas hydrophila, the acetylation of LuxS, an enzyme involved in quorum sensing, inhibits its activity and affects biofilm production. nih.gov In Neisseria gonorrhoeae, the accumulation of acetyl-phosphate, a donor for non-enzymatic acetylation, leads to defects in maintaining biofilm structure. nih.gov These findings highlight the diverse ways in which lysine acetylation can modulate the complex process of biofilm development.

Modulation of Virulence and Antibiotic Persistence Mechanisms

Nε-lysine acetylation is increasingly recognized for its role in bacterial virulence and the ability of bacteria to tolerate antibiotics. nih.govnih.gov Numerous acetylated proteins that function as virulence factors have been identified in pathogenic bacteria. nih.govnih.gov For example, in Streptococcus pneumoniae, 17 known virulence factors are acetylated, including enzymes involved in the synthesis of the protective capsule that helps the bacteria evade the host immune system. nih.gov In Porphyromonas gingivalis, acetylated secreted proteins play a role in degrading host tissue components and evading the immune response. nih.gov Furthermore, lysine acetylation can contribute to antibiotic persistence, a state where a subpopulation of bacteria can survive high doses of antibiotics. bohrium.comnih.govfrontiersin.org In E. coli, increased lysine acetylation has been shown to stimulate the formation of these "persister" cells. bohrium.comnih.govresearchgate.net In Bacillus subtilis, altering the acetylation status of the histone-like protein HBsu has been shown to affect the formation of persister cells and their ability to resume growth after antibiotic removal. frontiersin.org

Broader Biological System Implications Beyond Specific Pathways (e.g., circadian regulation of acetylome)

The reversible acetylation of lysine residues on proteins, a process in which Nε-acetyllysine is the resulting modification, extends its influence far beyond the regulation of individual enzymes or pathways. This post-translational modification is a critical mechanism for integrating cellular signals and maintaining organismal homeostasis, with profound implications for broader biological systems. nih.gov One of the most significant examples of this system-wide regulation is the interplay between protein acetylation and the circadian clock.

The circadian clock is an internal timekeeping mechanism that orchestrates approximately 24-hour rhythms in physiology and behavior. researchgate.net This clock is governed by a core transcription-translation feedback loop involving key proteins such as CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1). researchgate.net Emerging research has revealed that the functions of these core clock components and their downstream targets are extensively modulated by lysine acetylation, creating a "circadian acetylome" that rhythmically alters the cellular landscape. nih.govpnas.org

Quantitative mass spectrometry studies in mouse liver have characterized this circadian acetylome, demonstrating that a vast number of proteins undergo rhythmic acetylation. pnas.orgnih.gov This rhythmic modification is not random; it is intricately linked to the core clock machinery. The CLOCK protein itself possesses intrinsic lysine acetyltransferase (KAT) activity, enabling it to directly acetylate both histone and non-histone proteins, including its binding partner BMAL1. researchgate.net This acetylation is crucial for regulating the transcriptional activity of the CLOCK:BMAL1 complex and controlling the expression of downstream clock-controlled genes. pnas.org

The implications of the circadian acetylome are particularly evident in the regulation of metabolism. A significant portion of proteins involved in key metabolic pathways are subject to clock-driven acetylation. nih.gov This establishes a direct link between the circadian clock and the metabolic state of the cell, ensuring that metabolic processes are aligned with the time of day. pnas.org

Detailed Research Findings on Circadian Acetylome:

Studies have shown that in the liver, the activity of sirtuin 3 (SIRT3), a NAD+-dependent deacetylase, is orchestrated by both feeding rhythms and the circadian clock. nih.gov This rhythmic deacetylation activity, correlated with cellular NAD+ levels, affects a multitude of mitochondrial proteins. nih.gov The rhythmic acetylation of these proteins, in turn, influences their function and the metabolic pathways they regulate. nih.gov

The table below summarizes key metabolic pathways and proteins identified as being under the influence of the circadian acetylome, based on proteomics studies.

| Metabolic Pathway | Key Proteins with Rhythmic Acetylation | Functional Implication |

| Glycolysis/Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK) | Acetylation destabilizes PEPCK, affecting glucose production. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Malate dehydrogenase (MDH) | Acetylation activates MDH, influencing a key step in the TCA cycle. nih.gov |

| Fatty Acid Metabolism | Enoyl–coenzyme A hydratase/3-hydroxyacyl–coenzyme A dehydrogenase (EHHADH) | Acetylation status is influenced by fatty acid concentrations and activates the enzyme. nih.gov |

| Urea Cycle | Argininosuccinate lyase (ASL) | Acetylation inhibits ASL activity, modulating the urea cycle. nih.gov |

| Amino Acid Metabolism | Glutamate (B1630785) dehydrogenase (GDH) | Acetylation can alter the allosteric and substrate-binding properties of GDH. researchgate.net |

This table presents a selection of findings from research on the circadian acetylome. The list of affected proteins and pathways is extensive.

The disruption of this circadian regulation of acetylation has significant consequences. For instance, in mice with a deficient Clock gene, the rhythmic acetylation of many mitochondrial metabolic enzymes is lost. nih.govpnas.org This highlights the essential role of the core clock machinery in driving the global protein acetylation rhythms that are critical for metabolic homeostasis. pnas.org

Beyond metabolism, lysine acetylation is involved in a wide array of other system-level processes. It plays a role in:

Gene Expression: Histone acetylation relaxes chromatin structure, making DNA more accessible to transcription factors and impacting gene regulation on a global scale. creative-proteomics.com

Cell Cycle Control: The acetylation of specific proteins ensures the proper timing and progression through the phases of the cell cycle. creative-proteomics.com

Autophagy and Proteostasis: In the endoplasmic reticulum, Nε-lysine acetylation of proteins is a novel mechanism that helps maintain protein homeostasis and regulate autophagy. nih.gov

Signal Transduction: Acetylation can modulate signaling cascades by altering protein interactions and activities. For example, the tumor suppressor protein p53 is acetylated in response to DNA damage, which is a key step in its activation. creative-proteomics.com

Advanced Research Methodologies and Analytical Approaches for Nε Acetyllysine Studies

Proteomic and Acetylome Profiling Techniques

Proteomic and acetylome profiling techniques are fundamental to understanding the breadth and dynamics of lysine (B10760008) acetylation. These methods allow for the large-scale identification and quantification of acetylated proteins and their specific modification sites.

Mass Spectrometry-Based Identification and Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the identification and quantification of protein acetylation. escholarship.orgnih.gov This powerful technique can pinpoint the exact locations of acetylation on proteins and measure the extent of this modification. nih.gov The addition of an acetyl group results in a characteristic mass shift of +42.0106 Da, which can be detected by mass spectrometry. nih.gov

A general workflow for PTM discovery using MS involves several key steps:

Bacterial cells are grown under desired conditions and then lysed.

Proteins are extracted and digested into smaller peptide fragments using an MS-compatible enzyme. acs.org

PTMs are enriched using specific anti-acyl antibodies. acs.org

The enriched peptides are further separated, often by liquid chromatography. acs.org

Peptides are analyzed by MS techniques, and bioinformatics platforms are used for identification and quantification. acs.org

Tandem mass spectrometry (MS/MS) provides sequence information and can locate the acetylation sites. nih.gov Furthermore, the tandem mass spectra of acetylated peptides often reveal specific immonium ions at m/z 126.1 and 143.1, which serve as "reporter" ions for acetylated lysine residues, helping to distinguish them from other modifications like trimethylation. nih.govresearchgate.net High-resolution mass spectrometry, particularly when coupled with nano-liquid chromatography and electrospray ionization (nano-LC-ESI-MS/MS), offers high accuracy and sensitivity for detecting and quantifying acetylated peptides, even in complex biological samples. nih.govacs.orgnih.gov

Recent advancements in MS-based proteomics, including the development of high-performance instrumentation and sophisticated bioinformatic algorithms, have enabled the identification and quantification of thousands of PTM sites in a single experiment. acs.org For instance, a study on the diatom Phaeodactylum tricornutum utilized high-accuracy MS techniques to identify 2,324 unique acetylation sites on 1,220 proteins. nih.gov Similarly, a proteomic analysis of Pseudomonas aeruginosa identified 320 acetylated proteins with 430 unique acetylated peptides. nih.gov

Affinity Enrichment Strategies Using Anti-Acetyllysine Antibodies

Due to the often low abundance of acetylated proteins, enrichment strategies are crucial for their detection. mtoz-biolabs.comcreative-proteomics.com Affinity enrichment using antibodies that specifically recognize acetylated lysine residues (anti-acetyllysine antibodies) is a widely used and effective method. mtoz-biolabs.comnih.govnih.gov This approach allows for the selective capture and concentration of acetylated proteins or peptides from complex mixtures, thereby increasing the sensitivity of subsequent mass spectrometry analysis. mtoz-biolabs.comnih.gov

The generation of high-quality anti-acetyllysine antibodies is a critical aspect of this strategy. nih.gov These antibodies can be produced by using chemically acetylated proteins or synthetic peptides containing acetyllysine as antigens. nih.govnih.gov While antibody-based affinity purification is a powerful tool, it can be challenging due to the low antigenicity of the small acetyl group. nih.gov To overcome this, protease digestion of the protein sample is often performed prior to immunoprecipitation. The resulting acetylated peptides are more accessible to the antibodies, even those with lower affinity. nih.gov

Several studies have demonstrated the successful application of anti-acetyllysine antibodies for acetylome profiling. A landmark study identified 3,600 lysine acetylation sites on 1,750 proteins using this approach. nih.gov Another study investigating 16 different rat tissues identified a total of 15,474 acetylation sites from 4,541 proteins. nih.gov The combination of anti-acetyllysine antibody enrichment with quantitative mass spectrometry has become a standard and effective method for characterizing global lysine acetylomes. nih.gov

| Organism/Tissue | Number of Acetylation Sites Identified | Number of Acetylated Proteins Identified | Reference |

|---|---|---|---|

| Human | 3600 | 1750 | nih.gov |

| Rat (16 tissues) | 15474 | 4541 | nih.gov |

| Phaeodactylum tricornutum (diatom) | 2324 | 1220 | nih.gov |

| Pseudomonas aeruginosa | 430 | 320 | nih.gov |

| Deinococcus radiodurans | Not specified | Not specified | nih.gov |

Quantitative Acetyl-Proteomics and Data Analysis

Quantitative acetyl-proteomics aims to determine the relative or absolute abundance of acetylated proteins and sites across different conditions. nih.govmtoz-biolabs.com This provides insights into the dynamic regulation of acetylation in response to various stimuli. mtoz-biolabs.com Several methods are employed for quantification, including stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT), as well as label-free approaches like Data-Independent Acquisition (DIA). mtoz-biolabs.commtoz-biolabs.com

SILAC involves metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids, allowing for the direct comparison of protein abundance between two cell populations. nih.gov TMT and iTRAQ are chemical labeling methods that tag peptides with isobaric tags, which upon fragmentation in the mass spectrometer, produce reporter ions of different masses, enabling multiplexed quantification. mtoz-biolabs.com Label-free quantification methods, on the other hand, rely on comparing the signal intensities of peptides across different runs. escholarship.org

Data analysis in quantitative acetyl-proteomics involves several steps, including peptide identification, site localization, and statistical analysis to determine significant changes in acetylation levels. nih.gov Specialized software like MaxQuant and Spectrum Mill are used to process the large datasets generated by mass spectrometers. nih.gov These tools help in identifying acetylated peptides, assigning a probability score to the localization of the acetyl group, and quantifying the relative abundance of these peptides. nih.gov Bioinformatic tools are also used to identify consensus motifs around acetylation sites and to perform functional enrichment analysis of the identified acetylated proteins, providing insights into the biological processes regulated by acetylation. nih.govnih.gov

Molecular and Synthetic Biology Tools

In addition to proteomic approaches, molecular and synthetic biology tools have become invaluable for the functional characterization of specific lysine acetylation events. These methods allow for the generation of proteins with site-specific modifications, enabling detailed biochemical and cellular studies.

Genetic Code Expansion for Site-Specific Acetyllysine Incorporation

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids, including Nε-acetyllysine, into proteins during translation. nih.govnih.gov This method overcomes the limitations of studying heterogeneous protein populations and provides a way to produce homogeneously acetylated proteins for functional analysis. nih.govnih.gov The strategy involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes Nε-acetyllysine and incorporates it in response to a unique codon, typically an amber stop codon (UAG), introduced at the desired site in the gene of interest. nih.govnih.gov

This technique has been successfully applied in both E. coli and mammalian cells to produce site-specifically acetylated proteins. nih.gov One of the challenges with this method is the potential for in vivo deacetylation of the incorporated acetyllysine by cellular deacetylases. nih.gov To address this, researchers have developed strategies such as using deacetylase inhibitors or knocking out the genes of major deacetylases in the expression host. nih.gov Genetic code expansion has been instrumental in studying the functional consequences of acetylation on a variety of proteins, including histones and metabolic enzymes. nih.govnih.gov

Site-Directed Mutagenesis for Functional Mimicry and Analysis

Site-directed mutagenesis is a widely used technique to investigate the functional importance of a specific lysine residue by replacing it with another amino acid. numberanalytics.comnih.gov To mimic the effect of acetylation, which neutralizes the positive charge of the lysine side chain, glutamine (Q) is often used as a substitute due to its similar size and neutral charge. nih.gov Conversely, to mimic a constitutively deacetylated state, lysine is often replaced with arginine (R), which retains a positive charge but cannot be acetylated. nih.gov

While these mimics can provide valuable insights, it is important to note that they are not perfect isosteres of acetyllysine and may not always accurately replicate the functional effects of acetylation. nih.gov For instance, the structural differences between glutamine and acetyllysine can sometimes lead to different functional outcomes. nih.gov

Another approach involves mutating the lysine residue to an amino acid that cannot be modified, such as alanine (B10760859) or phenylalanine, to assess the importance of the lysine residue itself, independent of its acetylation state. Furthermore, researchers have developed methods to introduce acetyl-lysine mimics with greater chemical similarity to the natural modification. One such approach involves the site-specific alkylation of cysteine residues with a reagent that installs an acetyl-lysine analog. nih.govacs.org This method has been shown to create a modification that is recognized by acetyl-lysine binding proteins and is resistant to deacetylases. nih.gov

Recombinant Protein Expression and Purification Strategies

The production of site-specifically acetylated proteins for in vitro studies is fundamental to understanding the functional consequences of this modification. Since prokaryotic expression systems like E. coli lack the native machinery for lysine acetylation found in eukaryotes, specialized strategies are required. nih.gov

A primary strategy involves the co-expression of a target protein with a specific N-α-acetyltransferase (Nat) complex. plos.org For instance, by co-expressing the fission yeast NatB complex, which acetylates the N-terminal methionine of proteins starting with sequences like Met-Asp, Met-Glu, or Met-Asn, researchers can produce N-terminally acetylated proteins in E. coli. plos.orgnih.gov This method offers a significant advantage in terms of cost and time over eukaryotic expression systems or chemical acetylation methods. nih.gov The general workflow involves transforming E. coli cells, often a strain like BL21(DE3), with two plasmids: one containing the genes for the acetyltransferase complex (e.g., pNatB) and another for the target protein. nih.gov

Table 1: Recombinant Expression System for N-terminally Acetylated Proteins

| Component | Description | Purpose | Reference |

| Host System | E. coli (e.g., BL21-DE3) | Provides the basic machinery for protein expression; cost-effective and allows for high yield. | nih.gov |

| Co-expression Plasmid | Contains genes for an N-α-acetyltransferase complex (e.g., fission yeast NatB) | Introduces the enzymatic machinery necessary to catalyze the acetylation of the target protein. | plos.org |

| Target Protein Plasmid | Contains the gene for the protein of interest | Expresses the protein that will be acetylated by the co-expressed NAT complex. | nih.gov |

| Selection | Antibiotics (e.g., chloramphenicol (B1208) for the pNatB plasmid) | Ensures the maintenance of both plasmids within the host E. coli cells. | nih.gov |

Purification of the resulting acetylated protein typically follows standard protein purification protocols, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography, to isolate the protein of interest from the E. coli lysate and the acetyltransferase complex. researchgate.net Mass spectrometry is then crucial to confirm the identity and the acetylation status of the purified protein.

Biochemical and Biophysical Characterization

Following the production of acetylated proteins, a suite of characterization techniques is employed to investigate the dynamics of acetylation and its functional impact.

Enzymatic Assays for Acetyltransferase and Deacetylase Activities

Measuring the activity of lysine acetyltransferases (KATs, also known as HATs) and lysine deacetylases (KDACs, including HDACs and sirtuins) is essential for understanding the regulation of protein acetylation. epigentek.comcreativebiomart.netactivemotif.com These enzymes catalyze the addition and removal of acetyl groups from lysine residues, respectively. creativebiomart.netactivemotif.com A variety of enzymatic assays, often available as commercial kits, are used to quantify these activities in nuclear extracts or with purified enzymes. epigentek.comepigentek.com

These assays typically rely on a few common principles:

Radioactive Assays: Historically, these assays used radioactively labeled acetyl-CoA. nih.gov The transfer of the radioactive acetyl group to a peptide or protein substrate is measured, often via a filter-binding assay and liquid scintillation counting. nih.gov

Enzyme-Coupled Reactions: These methods measure the conversion of the acetyl donor, acetyl-CoA, into Coenzyme A (CoASH), which can be detected through a coupled reaction that produces a colorimetric or fluorometric signal. nih.gov

Direct Detection Assays: Modern assays often directly measure the product of the enzymatic reaction. For HDACs, this involves using a synthetic substrate containing an acetylated lysine residue linked to a fluorophore or chromophore. reactionbiology.com Deacetylation by an HDAC allows a developing enzyme to cleave the deacetylated substrate, releasing a quantifiable signal. epigentek.comreactionbiology.com This approach avoids issues like the non-specific hydrolysis of acetyl-CoA seen in some coupled assays. nih.gov

Table 2: Comparison of HAT/HDAC Enzymatic Assay Principles

| Assay Type | Principle | Advantages | Disadvantages | Reference |

| Colorimetric Assays | An HDAC substrate is deacetylated, then cleaved by a developing enzyme to produce a chromogen. | Simple, uses standard plate readers. | May have lower sensitivity than fluorescent methods. | epigentek.com |

| Fluorometric Assays | An HDAC substrate is deacetylated, then cleaved to release a fluorophore (e.g., 7-amino-4-methylcoumarin). | High sensitivity, suitable for high-throughput screening. | Requires a fluorescence plate reader. | reactionbiology.com |

| Chemiluminescent Assays | Enzyme activity is coupled to a reaction that produces light. | Very high sensitivity. | May require specialized detection equipment. | creativebiomart.net |

| HPLC-Based Assays | Directly separates and quantifies the acetylated and unacetylated substrate peptides. | Highly robust, reproducible, and allows for product analysis. | Lower throughput, requires HPLC instrumentation. | nih.gov |

These assays are critical for screening small molecule inhibitors or activators of KATs and HDACs, which have significant therapeutic potential. creativebiomart.netepigentek.com

Immunoblotting and ELISA with Acetyllysine-Specific Antibodies

Immunodetection methods are workhorses for studying protein acetylation. nih.gov Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) utilize antibodies that specifically recognize the Nε-acetyllysine modification to detect and quantify acetylated proteins within complex biological samples. activemotif.commerckmillipore.comactivemotif.com

Two main types of anti-acetyllysine antibodies are used:

Pan-specific antibodies: These polyclonal or monoclonal antibodies recognize acetylated lysine residues regardless of the surrounding amino acid sequence. nih.govnih.gov They are invaluable tools for detecting global changes in protein acetylation and for enriching acetylated proteins or peptides from cell lysates for further analysis (immunoprecipitation). nih.govcellsignal.com

Site-specific antibodies: These antibodies are generated to recognize an acetylated lysine at a specific position within a particular protein (e.g., H3K14ac). activemotif.comresearchgate.net They are essential for studying the regulation and function of individual acetylation events.

Table 3: Applications of Acetyllysine-Specific Antibodies

| Application | Antibody Type | Description | Reference |

| Western Blot (Immunoblotting) | Pan-specific or Site-specific | Detects acetylated proteins separated by SDS-PAGE, providing information on the molecular weight of acetylated species. | merckmillipore.comantibodies.com |

| ELISA | Pan-specific or Site-specific | Quantifies the level of a specific acetylated protein or global acetylation in a sample, often in a high-throughput format. | merckmillipore.comactivemotif.comresearchgate.net |

| Immunoprecipitation (IP) | Pan-specific | Enriches acetylated proteins from a complex mixture for subsequent identification by mass spectrometry or detection by Western blot. | merckmillipore.comcellsignal.com |

| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Pan-specific or Site-specific | Visualizes the subcellular localization of acetylated proteins within fixed cells or tissues. | merckmillipore.com |

| Chromatin Immunoprecipitation (ChIP) | Site-specific (primarily) | Identifies the genomic regions associated with specific histone acetylation marks, linking them to gene regulation. | cellsignal.com |

The specificity of these antibodies is critical and must be rigorously validated, for example, by peptide competition ELISAs or dot blots, where the antibody's binding to an acetylated peptide is competed away by the same acetylated peptide but not by its non-acetylated counterpart. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for the separation, purification, and quantification of acetylated proteins and peptides. nih.govnih.gov This method separates molecules based on their hydrophobicity. hplc.eu The addition of an acetyl group to a lysine residue neutralizes its positive charge and slightly increases its hydrophobicity, which can be sufficient to allow for chromatographic separation from the non-acetylated form. nih.gov

In a typical RP-HPLC setup for peptide analysis (e.g., from a protein digest), the sample is loaded onto a C18 column and eluted with a gradient of an organic solvent like acetonitrile (B52724) in an acidic mobile phase. chromatographyonline.com The acetylated peptide will generally elute slightly later than its unmodified counterpart due to its increased retention on the hydrophobic stationary phase. nih.gov

This method offers several advantages:

High Resolution: Capable of separating very similar molecules, including peptides differing by a single post-translational modification. hplc.eu

Robust Quantification: Provides reliable and reproducible quantification of both the substrate and the product in enzymatic reactions, making it well-suited for determining kinetic parameters of acetyltransferases. nih.gov

Compatibility: The effluent can be directly coupled to a mass spectrometer (LC-MS) for definitive identification and site localization of the acetylation. nih.gov

Table 4: Typical Parameters for RP-HPLC Analysis of Acetylated Peptides

| Parameter | Typical Setting | Purpose | Reference |

| Column | C18 or C8 reversed-phase, analytical scale (e.g., 4.6 x 250 mm) | Stationary phase for hydrophobic interaction-based separation. | nih.govhplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous solvent; TFA acts as an ion-pairing agent to improve peak shape. | hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting bound peptides. | hplc.eu |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30-60 min) | Gradually increases eluent hydrophobicity to resolve peptides with different retention times. | chromatographyonline.com |

| Detection | UV Absorbance at 215 nm and 280 nm | 215 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Modification Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein acetylation at atomic resolution. nih.govacs.org It can unambiguously identify the site of modification and characterize the resulting structural and dynamic changes in the protein, both in vitro and in complex environments like cell lysates. nih.govacs.org

Several NMR approaches are used to monitor lysine acetylation:

[¹H, ¹⁵N] HSQC: This 2D NMR experiment is a "fingerprint" of a protein, with each peak corresponding to a specific backbone or sidechain amide group. Upon acetylation, the lysine sidechain NεH group, which is normally unobservable due to rapid exchange with solvent, gives rise to a new, detectable peak in the spectrum. nih.govfrontiersin.org Additionally, acetylation can cause chemical shift perturbations for nearby residues, allowing the mapping of local conformational changes. nih.gov

¹³C-Labeling and Direct-Detect NMR: A more direct method involves using ¹³C-labeled acetyl-CoA to enzymatically install a ¹³C-enriched acetyl group onto the protein. nih.gov The acetyl group can then be observed directly using ¹³C-edited or direct-detect NMR experiments. nih.govfrontiersin.org For example, a [¹H, ¹³C]-HSQC spectrum will show a distinct peak corresponding to the acetyl methyl group. frontiersin.org This method is highly specific and provides a clean background for detection. nih.gov Recently developed pulse sequences, such as Ac-FIND (Acetylation-FIltered aNd eDited), further enhance the selective detection of protein acetylation. nih.gov

Table 5: Key NMR Observables for Detecting Nε-Acetyllysine

| NMR Experiment | Isotope Labeling Required | Key Observable | Information Gained | Reference |

| [¹H, ¹⁵N]-HSQC | Uniform ¹⁵N-labeling of the protein | Appearance of a new NεH peak for acetyllysine. Chemical shift changes in neighboring residues. | Confirms acetylation event. Maps local structural and dynamic changes. | frontiersin.orgnih.gov |

| [¹H, ¹³C]-HSQC | ¹³C-labeling of the acetyl group (from ¹³C-acetyl-CoA) | A unique peak appears for the acetyl methyl group (¹H ≈ 1.9 ppm, ¹³C ≈ 22 ppm). | Unambiguous, direct detection of the incorporated acetyl group. | nih.govfrontiersin.org |

| ¹³C Direct-Detect (e.g., CON-Kac) | ¹³C-acetyl group and ¹⁵N-protein labeling | Correlation peaks between the acetyl carbonyl carbon and the lysine Nε atom. | Provides an unambiguous signal for the acetyllysine moiety, robust in various solution conditions. | nih.govfrontiersin.org |

NMR is particularly well-suited for studying acetylation in intrinsically disordered proteins (IDPs), which are common targets of this modification, as it can provide detailed information even in the absence of a fixed three-dimensional structure. nih.govresearchgate.net

Integrated -Omics Approaches (e.g., Metabolomics, Transcriptomics)

Understanding the full biological impact of Nε-acetyllysine requires moving beyond the study of single proteins to a systems-level perspective. Integrated -omics approaches combine large-scale datasets to unravel the complex interplay between protein acetylation and other cellular processes. nih.gov

The study of the "acetylome"—the complete set of acetylated proteins in a cell—has revealed that lysine acetylation is a widespread modification, affecting thousands of proteins involved in nearly every aspect of cell biology, including metabolism, cell signaling, and gene expression. nih.govwikipedia.org

Integrating acetyl-proteomics with other -omics data provides deeper insights:

Transcriptomics: By correlating changes in the acetylome with changes in the transcriptome (the complete set of RNA transcripts), researchers can elucidate how histone and transcription factor acetylation directly regulates gene expression programs. nih.gov For example, mapping histone acetylation marks across the genome via ChIP-seq and correlating these with RNA-seq data reveals how specific acetylation patterns are associated with active or repressed genes.